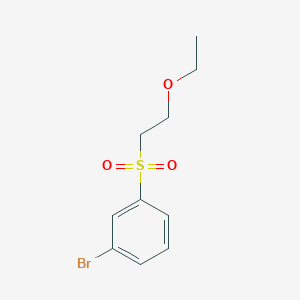

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

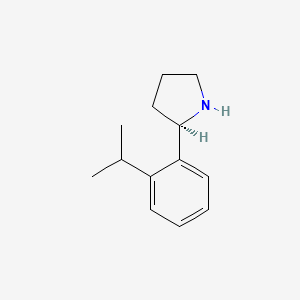

“1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it has a bromine atom and an ethoxy-ethanesulfonyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the attachment of the ethoxy-ethanesulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the various attached groups. The benzene ring contributes to the stability of the molecule through resonance, while the bromine atom and the ethoxy-ethanesulfonyl group would add to the molecular weight and complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the ethoxy-ethanesulfonyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethoxy-ethanesulfonyl group) would all influence its properties .科学的研究の応用

Synthesis and Chemical Reactions

Ethoxybromination of Enamides : Utilization of (diacetoxyiodo)benzene and simple bromide salts in ethanol achieves the regioselective ethoxybromination of enamides, producing versatile α-bromo hemiaminals that can undergo a wide range of transformations (Nocquet‐Thibault et al., 2013).

Halogenation of Polyalkylbenzenes : Employing N-Halosuccinimide and acidic catalysts, like 1-Bromo-2,5-pyrrolidinedione, facilitates the ring halogenation of polyalkylbenzenes, paving the way for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Preparation of Polymers with Controlled Architecture : A new approach to dendritic macromolecules is introduced, starting from the periphery and progressing inward, utilizing benzylic bromide for the condensation with phenolic groups, illustrating a method for creating hyperbranched macromolecules (Hawker & Fréchet, 1990).

Material Science and Organic Synthesis

Thermal Decomposition of Brominated Flame Retardants : The thermal decomposition mechanisms of brominated flame retardants like BTBPE are explored, shedding light on the formation pathways of polybrominated dibenzo-p-dioxins and offering insights into the environmental impact of these compounds (Altarawneh & Dlugogorski, 2014).

Supramolecular Liquid-Crystalline Networks : By self-assembling multifunctional H-bond donor and acceptor molecules, supramolecular liquid-crystalline networks are created, illustrating the potential for designing advanced materials with unique properties (Kihara, Kato, Uryu, & Fréchet, 1996).

将来の方向性

特性

IUPAC Name |

1-bromo-3-(2-ethoxyethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3S/c1-2-14-6-7-15(12,13)10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIPECNOKKUTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)

![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)

![3-[[2-(4-Phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2648427.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)